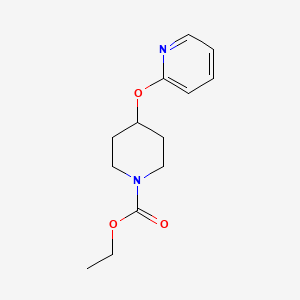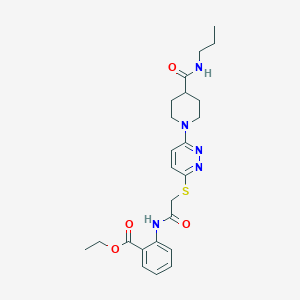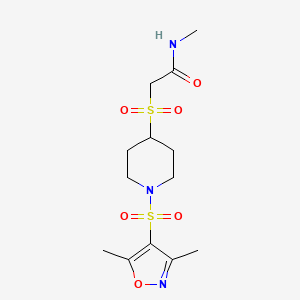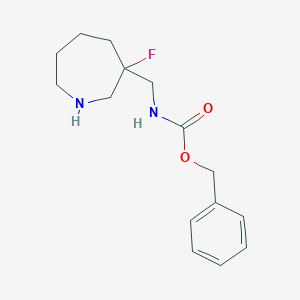
8-(tiazol-4-il)-9H-purin-6-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, 8-(4-thiazolyl)- is a chemical compound that is increasingly gaining interest in the field of scientific research and industry. It belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular formula of 9H-Purin-6-amine, 8-(4-thiazolyl)- is C8H6N6S . It contains a total of 21 atoms; 6 Hydrogen atoms, 8 Carbon atoms, 6 Nitrogen atoms, and 1 Sulfur atom . The structure data file of this compound is available for download and can be imported to most of the chemistry software for further analysis .Physical And Chemical Properties Analysis
9H-Purin-6-amine, 8-(4-thiazolyl)- has a molecular weight of 218.24 g/mol . More detailed physical and chemical properties like melting point, boiling point, and density can be found on various chemical databases .Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to induce cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including cytotoxic effects on human tumor cell lines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9H-Purin-6-amine, 8-(4-thiazolyl)- in lab experiments is its versatility. It can be used in a wide range of applications, including medicine, agriculture, and material science. It is also relatively easy to synthesize and has been shown to have low toxicity in animal studies.
However, there are also some limitations to using 9H-Purin-6-amine, 8-(4-thiazolyl)- in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to use in certain applications. It is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for research on 9H-Purin-6-amine, 8-(4-thiazolyl)-. In medicine, further studies are needed to determine its potential as a treatment for neurodegenerative diseases and viral infections. It may also be useful in the development of new anti-inflammatory drugs.
In agriculture, future research could focus on optimizing the use of 9H-Purin-6-amine, 8-(4-thiazolyl)- as a plant growth regulator and herbicide. It may also be useful in the development of new crop varieties with improved yields and quality.
In material science, future research could focus on the use of 9H-Purin-6-amine, 8-(4-thiazolyl)- in the development of new organic electronic devices with improved efficiency and stability.
Conclusion:
9H-Purin-6-amine, 8-(4-thiazolyl)- is a versatile chemical compound with potential applications in medicine, agriculture, and material science. Its mechanism of action varies depending on its application, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 9H-Purin-6-amine, 8-(4-thiazolyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-amino-4-thiazolecarboxylic acid with xanthine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). Another method involves the reaction of 2-amino-4-thiazolecarboxylic acid with 8-bromo-xanthine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los tiazoles, incluido “8-(tiazol-4-il)-9H-purin-6-amina”, han mostrado propiedades antimicrobianas . Son una característica estructural prominente en una variedad de productos naturales, como la penicilina .
Actividad Antiretroviral
Los tiazoles se usan en medicamentos antirretrovirales como Ritonavir . Esto sugiere que “this compound” podría usarse potencialmente en el tratamiento del VIH/SIDA .
Actividad Antifúngica
Los tiazoles también se usan en medicamentos antifúngicos como Abafungin . Esto indica que “this compound” podría tener aplicaciones potenciales en el tratamiento de infecciones fúngicas .
Actividad Anticancerígena
Se ha encontrado que los tiazoles presentan propiedades anticancerígenas . Por ejemplo, Tiazofurina es un fármaco que contiene tiazol usado en el tratamiento del cáncer . Esto sugiere que “this compound” podría usarse potencialmente en el tratamiento del cáncer .
Actividad Anti-Alzheimer
Los tiazoles han mostrado potencial en el tratamiento de la enfermedad de Alzheimer . Esto sugiere que “this compound” podría usarse potencialmente en el tratamiento de la enfermedad de Alzheimer .
Actividad Antihipertensiva
Se ha encontrado que los tiazoles presentan propiedades antihipertensivas . Esto sugiere que “this compound” podría usarse potencialmente en el tratamiento de la hipertensión .
Actividad Antioxidante
Se ha encontrado que los tiazoles presentan propiedades antioxidantes . Esto sugiere que “this compound” podría usarse potencialmente como antioxidante .
Actividad Hepatoprotectora
Se ha encontrado que los tiazoles presentan propiedades hepatoprotectoras . Esto sugiere que “this compound” podría usarse potencialmente en el tratamiento de enfermedades hepáticas .
Propiedades
IUPAC Name |
8-(1,3-thiazol-4-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6S/c9-6-5-8(11-2-10-6)14-7(13-5)4-1-15-3-12-4/h1-3H,(H3,9,10,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSWBSDLSUCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C2=NC3=NC=NC(=C3N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)
![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)





![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)
![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)

![Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2387508.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)
![2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387511.png)